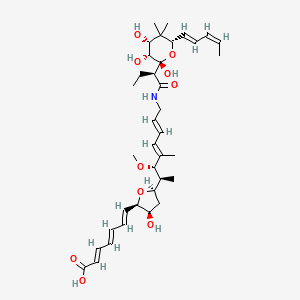

A-83016F

Description

Properties

IUPAC Name |

(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H55NO10/c1-8-10-13-20-30-36(5,6)33(42)34(43)37(45,48-30)26(9-2)35(44)38-22-17-16-18-24(3)32(46-7)25(4)29-23-27(39)28(47-29)19-14-11-12-15-21-31(40)41/h8,10-21,25-30,32-34,39,42-43,45H,9,22-23H2,1-7H3,(H,38,44)(H,40,41)/b10-8-,12-11+,17-16+,19-14+,20-13+,21-15+,24-18+/t25-,26+,27+,28+,29+,30-,32+,33-,34+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGDRZNFKVTHMG-UJTMXSGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(C(C(C(C(O2)C=CC=CC)(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C[C@H]([C@H](O1)/C=C/C=C/C=C/C(=O)O)O)OC)[C@@]2([C@@H]([C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H55NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142435-72-1 | |

| Record name | A 83016F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142435721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A-83016F: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-83016F is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I receptors. Specifically, it targets the activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor, as well as ALK4 and ALK7.[1][2][3] By inhibiting these key signaling proteins, this compound effectively blocks the downstream phosphorylation of Smad2/3, crucial mediators of TGF-β signaling.[2][4][5] This inhibitory action makes this compound a valuable tool in cancer research, stem cell biology, and studies of cellular processes such as the epithelial-to-mesenchymal transition (EMT).[4][6] This document provides an in-depth technical overview of the mechanism of action of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which is a constitutively active kinase.[1] This binding event recruits and phosphorylates a type I receptor, such as ALK5, forming an active receptor complex.[1][7] The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5][8] These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4.[7][8] This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[7][9]

This compound exerts its effects by directly inhibiting the kinase activity of ALK5, and to a lesser extent ALK4 and ALK7.[1][2][3] This inhibition prevents the phosphorylation of Smad2 and Smad3, thereby halting the downstream signaling cascade.[4][5] Consequently, the nuclear translocation of the Smad complex and the subsequent regulation of TGF-β target genes are blocked. This targeted inhibition has been shown to be more potent than that of the earlier ALK5 inhibitor, SB-431542.[4][5] Notably, this compound displays high selectivity, with little to no inhibitory effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular regulated kinase (ERK).[4][5]

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| ALK5 (TGF-β Type I Receptor) | 12[1][2][3][10] |

| ALK4 (Activin Type IB Receptor) | 45[1][2][3][10] |

| ALK7 (Nodal Type I Receptor) | 7.5[1][2][3][10] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing Smad2/3 phosphorylation via Western Blot.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Tojo et al., 2005.

In Vitro Kinase Assay

Objective: To determine the IC50 values of this compound against ALK4, ALK5, and ALK7.

Methodology:

-

Kinase Reaction: The kinase reactions are performed in a final volume of 50 µL containing kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP, the respective recombinant constitutively active ALK kinase domain (ALK-TD), and a generic substrate such as myelin basic protein (MBP) or a specific peptide substrate.

-

Inhibitor Addition: this compound is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations. A fixed volume of the diluted inhibitor or DMSO (vehicle control) is added to the kinase reaction mixture.

-

Initiation and Incubation: The reaction is initiated by the addition of [γ-32P]ATP. The reaction mixture is then incubated at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination: The reaction is terminated by adding a stop solution (e.g., phosphoric acid).

-

Detection: The phosphorylated substrate is captured on a phosphocellulose filter paper. The unincorporated [γ-32P]ATP is washed away. The radioactivity on the filter paper, which is proportional to the kinase activity, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based TGF-β-Induced Transcriptional Reporter Assay

Objective: To assess the inhibitory effect of this compound on TGF-β-induced transcriptional activity in a cellular context.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., mink lung epithelial cells, Mv1Lu) is cultured in appropriate media.[11] The cells are then transiently transfected with a TGF-β-responsive reporter construct (e.g., p3TP-Lux, which contains a plasminogen activator inhibitor-1 promoter element driving luciferase expression) and a constitutively active ALK expression vector.

-

Inhibitor Treatment: After transfection, the cells are treated with various concentrations of this compound or DMSO (vehicle control) for a short period (e.g., 1 hour).

-

Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. The percentage of inhibition is calculated, and the IC50 value is determined.

Western Blot Analysis for Smad2/3 Phosphorylation

Objective: To determine the effect of this compound on TGF-β-induced phosphorylation of Smad2 and Smad3.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HaCaT keratinocytes) are cultured to a desired confluency. The cells are serum-starved for a period before being pre-treated with this compound or DMSO for 1 hour. Subsequently, the cells are stimulated with a known concentration of TGF-β1 (e.g., 1 ng/mL) for a short duration (e.g., 30-60 minutes).

-

Cell Lysis and Protein Quantification: The cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated Smad2/3 and total Smad2/3.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated to determine the effect of this compound on Smad phosphorylation.

Epithelial-to-Mesenchymal Transition (EMT) Assay

Objective: To evaluate the ability of this compound to inhibit TGF-β-induced EMT.

Methodology:

-

Cell Culture and Treatment: Epithelial cells (e.g., NMuMG mouse mammary epithelial cells) are cultured in the presence of TGF-β1 to induce EMT. A parallel set of cells is co-treated with TGF-β1 and this compound.

-

Morphological Analysis: Changes in cell morphology are observed using phase-contrast microscopy. Epithelial cells typically grow in cobblestone-like clusters, while mesenchymal cells exhibit a more elongated, spindle-like morphology.

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, Vimentin). The localization and expression of these markers are visualized using fluorescence microscopy. In epithelial cells, E-cadherin is localized at cell-cell junctions. During EMT, E-cadherin expression is lost, and the expression of mesenchymal markers increases.

-

Western Blot Analysis: The expression levels of epithelial and mesenchymal markers are quantified by Western blot analysis of cell lysates, as described in the previous protocol.

-

Cell Migration/Invasion Assay: The functional consequence of EMT, increased cell motility, can be assessed using a Boyden chamber assay. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane is quantified.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the TGF-β signaling pathway. Its mechanism of action, centered on the inhibition of ALK4, ALK5, and ALK7 kinase activity, leads to the downstream blockade of Smad2/3 phosphorylation and subsequent gene transcription. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and application of this compound in various research and drug development contexts. Its utility in dissecting the complex roles of TGF-β signaling in both normal physiology and disease states, particularly in cancer and fibrosis, remains a significant area of scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 3. stemcell.com [stemcell.com]

- 4. researchgate.net [researchgate.net]

- 5. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 10. A 83-01 is a Potent Inhibitor of TGF-β Type I Receptor ALK5 Kinase | MedChemExpress [medchemexpress.eu]

- 11. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]

A-83016F: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-83016F is a member of the aurodox (B605688) family of antibiotics, a class of natural products isolated from actinomycetes. While exhibiting weak direct antimicrobial activity, its primary mechanism of action involves the inhibition of bacterial protein synthesis through targeting the elongation factor Tu (EF-Tu). This guide provides a comprehensive overview of the known biological activities of this compound and related aurodox antibiotics, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. The information presented is intended to support further research and development efforts in the field of novel antibiotics.

Introduction

This compound is a polyketide antibiotic isolated from the culture broth of an unidentified actinomycete, designated A83016.[1][2] Structurally, it belongs to the elfamycin group of antibiotics, which are characterized by their shared mechanism of action rather than a common chemical scaffold.[2] The primary molecular target of this family is the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery.[2] This guide synthesizes the available data on this compound's biological activity, offering a technical resource for the scientific community.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 142435-72-1 | [3] |

| Molecular Formula | C37H55NO10 | [3] |

| Molecular Weight | 673.8 g/mol | [3] |

| IUPAC Name | (2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid | [3] |

Biological Activity

Antimicrobial Activity

This compound has demonstrated weak antimicrobial activity against a narrow range of bacterial species in broth dilution assays.[4] The minimum inhibitory concentration (MIC) values for this compound against several pathogens are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) |

| Streptococcus pneumoniae PARK | 16 |

| Streptococcus pyogenes | 32 |

| Haemophilus influenzae | 64 |

Data sourced from Cayman Chemical product information sheet.[4]

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

The primary mechanism of antibacterial action for this compound and other aurodox antibiotics is the inhibition of protein synthesis via interaction with the bacterial elongation factor Tu (EF-Tu).[2] EF-Tu is a GTP-binding protein that plays a critical role in the elongation phase of translation by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

The binding of aurodox antibiotics to EF-Tu induces a conformational change in the protein, locking it in a state that mimics the GTP-bound form, even when GDP is bound.[4] This altered conformation prevents the release of the EF-Tu-GDP complex from the ribosome after GTP hydrolysis. Consequently, the ribosome is stalled, and protein synthesis is halted.

In Vivo Activity and Anti-Virulence Properties of Aurodox

While specific in vivo data for this compound is not publicly available, studies on the closely related aurodox have demonstrated its potential as an anti-virulence agent. In a murine model of Shiga toxin-producing E. coli (STEC) infection, aurodox was shown to be an effective treatment.[3] Notably, aurodox is a poor antibiotic against E. coli in terms of direct killing, but it effectively inhibits the Type III Secretion System (T3SS) of several Gram-negative pathogens, including E. coli, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[1][5] The T3SS is a critical virulence factor that injects bacterial effector proteins into host cells. By inhibiting the T3SS, aurodox can prevent the pathogen from establishing a successful infection. A recent study has identified the adenylosuccinate synthase (PurA) as the molecular target for the T3SS inhibitory activity of aurodox.[6]

Cytotoxicity in Mammalian Cells

Limited data is available on the cytotoxicity of this compound in mammalian cells. However, a study on aurodox reported no overt cytotoxicity when tested on HeLa cells at a concentration of 5 µg/mL.[2] This suggests a potential therapeutic window for aurodox and related compounds, where they can inhibit bacterial virulence factors at concentrations that are not harmful to host cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

The following is a generalized protocol for determining the MIC of a compound like this compound using the broth microdilution method. Specific parameters may need to be optimized for different bacterial strains and growth conditions.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum, standardized to a specific optical density (e.g., 0.5 McFarland standard)

-

Sterile diluent (e.g., growth medium)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using the growth medium as the diluent. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a positive control well (bacterial inoculum without the compound) and a negative control well (growth medium only).

-

Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Summary and Future Directions

This compound is an aurodox antibiotic with a well-defined mechanism of action targeting bacterial EF-Tu. While its direct antimicrobial activity is weak, the anti-virulence properties of the aurodox family, demonstrated through the inhibition of the Type III Secretion System, present a promising avenue for the development of novel therapeutics. The low cytotoxicity of aurodox in mammalian cells further enhances its potential.

Future research on this compound should focus on:

-

Expanding the antimicrobial activity profile against a broader range of clinically relevant pathogens.

-

Conducting comprehensive cytotoxicity studies on various mammalian cell lines to establish a clear safety profile.

-

Performing in vivo efficacy studies to evaluate its potential as an anti-virulence agent in relevant animal models of infection.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its drug-like characteristics.

-

Exploring its potential for synergistic activity with other classes of antibiotics.

A deeper understanding of the biological activities of this compound and other aurodox antibiotics will be crucial for unlocking their full therapeutic potential in an era of increasing antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the Mode of Action of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E. Coli Treatment: Is Aurodox the Breakthrough We Need? - Bioscience Today [biosciencetoday.co.uk]

- 4. journals.asm.org [journals.asm.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. PurA is the main target of aurodox, a type III secretion system inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A-83016F: A Technical Guide to its Origins and Core Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origin, synthesis, and mechanism of action of the potent small molecule inhibitor, A-83-01. The correct nomenclature for this compound is A-83-01, and it is a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor activin-like kinase 5 (ALK5), as well as ALK4 and ALK7. This document details the seminal findings from the primary literature, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Origin

A-83-01 was first synthesized and characterized by Tojo and colleagues in 2005 as part of a study to develop novel inhibitors of TGF-β signaling, a pathway implicated in tumor growth and metastasis in advanced cancers.[1] The research aimed to create small molecules that could block the signaling of type I serine/threonine kinase receptors for the TGF-β superfamily, known as activin receptor-like kinases (ALKs). A-83-01 emerged as a potent inhibitor, structurally similar to previously reported ALK5 inhibitors.[1]

Quantitative Data

The inhibitory activity of A-83-01 against various ALK receptors was determined using a TGF-β-responsive reporter construct in mammalian cells. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Receptor | IC₅₀ (nM) | Reference |

| ALK5 (TGF-β Type I Receptor) | 12 | [2][3] |

| ALK4 (Activin Type IB Receptor) | 45 | [2] |

| ALK7 (Nodal Type I Receptor) | 7.5 | [2] |

A-83-01 was found to be more potent in the inhibition of ALK5 than a previously described inhibitor, SB-431542.[4]

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

A-83-01 exerts its biological effects by inhibiting the kinase activity of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation of the downstream signaling molecules, Smad2 and Smad3 (Smad2/3). The phosphorylation of these receptor-regulated Smads (R-Smads) is a critical step in the canonical TGF-β signaling pathway. Once phosphorylated, R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT). By blocking Smad2/3 phosphorylation, A-83-01 effectively abrogates these downstream cellular responses to TGF-β.[1][4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for assays central to the characterization of A-83-01.

ALK5 Kinase Assay

This assay is used to determine the in vitro inhibitory activity of A-83-01 on the ALK5 kinase.

Materials:

-

Active ALK5 enzyme

-

TGFβR1 Peptide substrate

-

5x Kinase Assay Buffer

-

ATP

-

A-83-01 (test inhibitor)

-

ADP-Glo™ Kinase Assay Kit

-

96-well plate

-

Luminometer

Procedure:

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and TGFβR1 Peptide substrate.

-

Add the master mix to the wells of a 96-well plate.

-

Prepare serial dilutions of A-83-01 in 1x Kinase Assay Buffer at 10-fold the desired final concentrations.

-

Add the A-83-01 dilutions or vehicle control to the appropriate wells.

-

Dilute the active ALK5 enzyme in 1x Kinase Assay Buffer.

-

Initiate the kinase reaction by adding the diluted ALK5 enzyme to the wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 45 minutes at room temperature.

-

Add Kinase Detection Reagent and incubate for another 45 minutes at room temperature.

-

Measure the luminescence using a plate reader. The "Blank" value (no enzyme) is subtracted from all other readings, and results are expressed as a percentage of the control (no inhibitor).[5]

Western Blot for Phospho-Smad2 Inhibition

This protocol is used to assess the effect of A-83-01 on the phosphorylation of Smad2 in a cellular context.

Materials:

-

Cell line of interest (e.g., HaCaT)

-

Cell culture medium and supplements

-

A-83-01

-

TGF-β1

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Smad2, anti-total Smad2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of A-83-01 or vehicle (DMSO) for 1 hour. Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad2 and a loading control (total Smad2 or a housekeeping protein) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the bands using an ECL detection system.[6][7][8]

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2 signal to the total Smad2 or loading control signal.[7][9]

(CAGA)₁₂-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad complex to provide a functional readout of the TGF-β pathway activity in cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

(CAGA)₁₂-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

A-83-01

-

TGF-β1

-

Dual-luciferase reporter assay system

-

96-well plate

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells in a 96-well plate with the (CAGA)₁₂-luciferase reporter plasmid and a Renilla luciferase control plasmid. Allow cells to express the plasmids for 12-24 hours.

-

Inhibitor Pre-treatment: Replace the medium with fresh medium containing various concentrations of A-83-01 or a vehicle control. Incubate for 1 hour.

-

TGF-β Stimulation: Add TGF-β1 to the appropriate wells and incubate for 16-24 hours to allow for luciferase expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.[6][10][11]

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

A-83-01 is a well-characterized and potent small molecule inhibitor of the TGF-β signaling pathway. Its specificity for ALK4, ALK5, and ALK7, and its demonstrated ability to block Smad2/3 phosphorylation and subsequent downstream signaling events, have made it an invaluable tool in cancer research and stem cell biology. The detailed protocols provided in this guide are intended to facilitate the continued investigation of TGF-β signaling and the development of novel therapeutic strategies targeting this critical pathway.

References

- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. med.upenn.edu [med.upenn.edu]

Unraveling the Molecular Architecture of A-83016F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of A-83016F, a notable member of the aurodox (B605688) family of antibiotics. The determination of its complex molecular structure was a pivotal step in understanding its chemical properties and potential biological activity. The primary method for this structural determination was Nuclear Magnetic Resonance (NMR) spectroscopy, performed on both the parent compound and its diacetate derivative.[1] This document collates the key spectroscopic data and outlines the experimental workflow, offering a detailed resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together using a combination of one- and two-dimensional NMR spectroscopic techniques. The following tables summarize the key quantitative NMR data obtained for this compound and its diacetate derivative, which was instrumental in assigning the relative stereochemistry of the molecule.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in the provided abstract. Full paper required. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in the provided abstract. Full paper required. |

Table 3: ¹H NMR Spectroscopic Data for this compound Diacetate

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in the provided abstract. Full paper required. |

Table 4: ¹³C NMR Spectroscopic Data for this compound Diacetate

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in the provided abstract. Full paper required. |

Experimental Protocols

The successful elucidation of the this compound structure hinged on precise experimental execution. The following protocols are based on standard methodologies for NMR analysis of natural products.

1. Isolation of this compound:

This compound was isolated from an unidentified actinomycete, designated A83016.[1] The general procedure for isolating antibiotics from actinomycete fermentations typically involves:

-

Culturing the microorganism in a suitable liquid medium.

-

Extraction of the culture broth with an organic solvent (e.g., ethyl acetate, chloroform).

-

Concentration of the organic extract under reduced pressure.

-

Chromatographic purification of the crude extract using techniques such as silica (B1680970) gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC).

2. Preparation of this compound Diacetate:

The diacetate derivative of this compound was synthesized to confirm the presence of hydroxyl groups and to aid in the stereochemical assignments. A general procedure for acetylation involves:

-

Dissolving this compound in a suitable solvent (e.g., pyridine).

-

Adding an acetylating agent (e.g., acetic anhydride).

-

Stirring the reaction mixture at room temperature for a specified period.

-

Quenching the reaction and extracting the product.

-

Purifying the diacetate derivative using chromatographic methods.

3. NMR Spectroscopic Analysis:

NMR spectra were acquired for both this compound and its diacetate derivative. A standard protocol for such an analysis would include:

-

Dissolving a pure sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquiring ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer.

-

Processing and analyzing the spectral data to assign proton and carbon signals, identify spin systems, and establish long-range correlations and spatial proximities.

Structure Elucidation Workflow

The logical process for determining the structure of this compound from the spectroscopic data is illustrated in the following diagram. This workflow highlights the key steps from isolation to the final structural confirmation.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound serves as a classic example of natural product chemistry, where NMR spectroscopy plays a central role in defining complex molecular architectures. The comparative analysis of the parent compound and its acetylated derivative was crucial for the unambiguous assignment of its structure and relative stereochemistry.[1] This guide provides a foundational understanding of the methodologies employed, which remain highly relevant in the ongoing quest for novel bioactive compounds from natural sources. For complete and detailed experimental data, consulting the full scientific publication is recommended.

References

The Aurodox Family of Antibiotics: A Technical Guide to a Re-emerging Class of EF-Tu Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurodox family of antibiotics, a subset of the broader elfamycin class, represents a compelling area of study in the ongoing search for novel antimicrobial agents. First discovered in the 1970s, these natural products, produced by Streptomyces species, exhibit potent activity against a range of Gram-positive bacteria.[1] Their unique mechanism of action, targeting the essential bacterial protein elongation factor Tu (EF-Tu), sets them apart from many clinically used antibiotics.[2][3] More recently, Aurodox itself has been identified as a specific inhibitor of the Type III Secretion System (T3SS) in certain Gram-negative pathogens, unveiling a second, distinct mode of action that expands its potential therapeutic applications beyond direct bactericidal activity.[1][2][3][4]

This technical guide provides an in-depth overview of the Aurodox family of antibiotics, with a focus on their mechanism of action, biosynthesis, and the experimental methodologies used in their characterization. Quantitative data are presented for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of their molecular interactions.

Mechanism of Action: Targeting Elongation Factor Tu

The primary antibacterial target of the Aurodox family is the elongation factor Tu (EF-Tu), a highly conserved and essential GTPase that plays a critical role in bacterial protein synthesis. EF-Tu, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA) and delivers it to the A-site of the ribosome. Upon successful codon recognition, GTP is hydrolyzed to GDP, leading to a conformational change in EF-Tu that results in its release from the ribosome and the aa-tRNA.

Aurodox and its analogs, such as kirromycin (B1673653), bind to a pocket on EF-Tu located at the interface of domains 1 and 3.[5] This binding event has a profound impact on the function of EF-Tu. It locks the protein in a conformation that resembles the GTP-bound state, even after GTP hydrolysis has occurred.[6] This "GTP-like" conformation of the EF-Tu-GDP-aurodox complex prevents its dissociation from the ribosome, effectively stalling protein synthesis.[5][7]

A secondary consequence of Aurodox binding is the alteration of EF-Tu's affinity for aa-tRNA. While Aurodox weakens the affinity of the EF-Tu-GTP complex for aa-tRNA, it significantly strengthens the affinity of the EF-Tu-GDP complex for aa-tRNA.[8] This further contributes to the trapping of the complex on the ribosome.

Signaling Pathway of EF-Tu Inhibition by Aurodox

Caption: Inhibition of the bacterial protein elongation cycle by Aurodox.

Dual Mode of Action: Inhibition of Type III Secretion Systems

In addition to its canonical role as a protein synthesis inhibitor, Aurodox has been shown to inhibit the Type III Secretion System (T3SS) of several Gram-negative pathogens, including enteropathogenic Escherichia coli (EPEC) and enterohemorrhagic E. coli (EHEC).[1][2][3] The T3SS is a needle-like apparatus that injects effector proteins into host cells, a process crucial for the virulence of these pathogens.

Remarkably, the inhibition of T3SS by Aurodox occurs at sub-inhibitory concentrations that do not affect bacterial growth, suggesting a mechanism of action distinct from EF-Tu inhibition.[1] Studies have shown that Aurodox downregulates the expression of the master regulator of the T3SS, Ler, thereby preventing the transcription of T3SS structural genes and effectors.[1] More recent evidence suggests that the direct molecular target for this anti-virulence activity is the adenylosuccinate synthase (PurA).[9]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for Aurodox and related elfamycins against various bacterial strains.

| Antibiotic | Organism | MIC (µg/mL) | Reference |

| Aurodox | Staphylococcus aureus | - | [10] |

| Streptococcus pyogenes | - | [10] | |

| Enterococcus faecalis | - | ||

| Enterococcus faecium | - | ||

| Kirromycin | Enterococcus faecium NB05001 | 2 | |

| Enterococcus faecium NB05019 | 2 | ||

| Efrotomycin (B607273) | Clostridium difficile (MIC50) | 0.125 | [11] |

| Clostridium difficile (MIC90) | 0.25 | [11] | |

| Streptococcus spp. | Active | [12] | |

| Phenelfamycin B | Neisseria gonorrhoeae | ~1 | [13] |

| Phenelfamycin A,B,C,E,F | Clostridium difficile | Active | [14] |

Binding Affinity for EF-Tu

The interaction between Aurodox and EF-Tu has been quantified, providing insights into its potency at the molecular level.

| Ligand | EF-Tu Complex | Dissociation Constant (Kd) | Reference |

| Phe-tRNAPhe-Fl8 | EF-Tu-GDP | 28.5 µM | [8] |

| Phe-tRNAPhe-Fl8 | EF-Tu-GTP | < 0.86 nM | [8] |

| Aurodox | EF-Tu-GDP-Phe-tRNAPhe-Fl8 | 1.46 µM | [8] |

Biosynthesis of Aurodox

Aurodox is a polyketide natural product synthesized by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery in Streptomyces goldiniensis.[2][15] The biosynthetic gene cluster (BGC) for Aurodox has been identified and shares significant homology with the well-characterized kirromycin BGC from Streptomyces collinus.[2][3][15]

The biosynthesis of the Aurodox backbone is proposed to follow a pathway analogous to that of kirromycin, involving the assembly of acetate, propionate, and butyrate (B1204436) extender units by a series of PKS modules.[2][16] The key difference in the biosynthesis of Aurodox lies in the final tailoring step: the methylation of the pyridone moiety.[2][3][15] This reaction is catalyzed by a SAM-dependent O-methyltransferase, AurM*.[2]

Proposed Biosynthetic Pathway of Aurodox

Caption: Proposed biosynthetic pathway of Aurodox.

Experimental Protocols

Production and Purification of Aurodox from Streptomyces goldiniensis

1. Culture and Inoculum Preparation:

-

Prepare a spore stock of Streptomyces goldiniensis.

-

Inoculate a seed culture medium (e.g., GYM medium) with the spore stock.

-

Incubate the seed culture at 30°C with shaking for 2-3 days.

2. Production Culture:

-

Inoculate a larger volume of production medium (e.g., GYM medium) with the seed culture.

-

Incubate the production culture at 30°C with shaking for 5-7 days.

3. Extraction:

-

Separate the biomass from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

-

Concentrate the organic extract in vacuo to obtain the crude extract.

4. Purification:

-

Resuspend the crude extract in a suitable solvent (e.g., methanol).

-

Subject the extract to column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) for initial fractionation.

-

Further purify the Aurodox-containing fractions using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of solvents (e.g., water and acetonitrile).

-

Monitor the fractions for the presence of Aurodox using UV detection and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Antibiotic Stock Solution:

-

Prepare a stock solution of Aurodox in a suitable solvent (e.g., DMSO) at a high concentration.

2. Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.

3. Serial Dilution of Antibiotic:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the Aurodox stock solution in the broth medium to obtain a range of concentrations.

4. Inoculation and Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-24 hours.

5. Determination of MIC:

-

The MIC is the lowest concentration of Aurodox that completely inhibits the visible growth of the bacterium.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

1. IVTT System:

-

Utilize a commercially available E. coli S30 extract-based IVTT kit.

-

Use a plasmid DNA template encoding a reporter protein (e.g., luciferase or GFP).

2. Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the S30 extract, reaction buffer, amino acid mixture, and the DNA template according to the kit manufacturer's instructions.

-

Add varying concentrations of Aurodox (or a vehicle control, e.g., DMSO) to the reaction mixtures.

3. Incubation:

-

Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

4. Detection of Reporter Protein:

-

Quantify the amount of reporter protein produced in each reaction. For luciferase, add a luciferase substrate and measure the resulting luminescence using a luminometer. For GFP, measure the fluorescence using a fluorometer.

5. Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each Aurodox concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of Aurodox that inhibits protein synthesis by 50%.

Type III Secretion System (T3SS) Hemolysis Inhibition Assay

1. Bacterial Culture:

-

Culture a T3SS-positive bacterial strain (e.g., EPEC) in a medium that induces T3SS expression.

-

Grow the bacteria in the presence of various concentrations of Aurodox or a vehicle control.

2. Preparation of Red Blood Cells (RBCs):

-

Obtain fresh red blood cells (e.g., sheep or human).

-

Wash the RBCs multiple times with phosphate-buffered saline (PBS) to remove plasma components.

3. Hemolysis Assay:

-

Co-incubate the Aurodox-treated bacteria with the washed RBCs in a microtiter plate.

-

Include a positive control (bacteria without Aurodox) and a negative control (RBCs in PBS).

-

Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.

4. Measurement of Hemolysis:

-

Pellet the intact RBCs and bacteria by centrifugation.

-

Transfer the supernatant to a new plate and measure the absorbance at a wavelength that corresponds to hemoglobin release (e.g., 450 nm).

5. Data Analysis:

-

Calculate the percentage of hemolysis for each condition relative to the positive and negative controls.

-

Determine the concentration of Aurodox that inhibits T3SS-mediated hemolysis.

Experimental Workflow for Characterizing Aurodox Activity

Caption: A logical workflow for the comprehensive characterization of Aurodox.

Conclusion

The Aurodox family of antibiotics continues to be a subject of significant interest due to its well-defined mechanism of action targeting the essential bacterial protein EF-Tu and its more recently discovered anti-virulence properties. The detailed understanding of their biosynthesis opens up possibilities for synthetic biology approaches to generate novel analogs with improved pharmacokinetic properties and expanded activity spectra. The experimental protocols outlined in this guide provide a framework for the continued investigation of this promising class of natural products, which hold the potential to contribute to the development of new therapies to combat bacterial infections.

References

- 1. Characterization of the Mode of Action of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. tRNA Dissociation from EF-Tu after GTP Hydrolysis: Primary Steps and Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformation and reactivity changes induced by N-methylkirromycin (aurodox) in elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Effects of nucleotide- and aurodox-induced changes in elongation factor Tu conformation upon its interactions with aminoacyl transfer RNA. A fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural Antimicrobials Promote the Anti-Oxidative Inhibition of COX-2 Mediated Inflammatory Response in Primary Oral Cells Infected with Staphylococcus aureus, Streptococcus pyogenes and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of efrotomycin, ciprofloxacin, and six other antimicrobials against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular analysis of the kirromycin biosynthetic gene cluster revealed beta-alanine as precursor of the pyridone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A-83016F (CAS: 142435-72-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-83016F, a member of the aurodox (B605688) family of antibiotics. The information is compiled for an audience with a technical background in drug development and life sciences research.

Core Compound Information

This compound is an antibiotic produced by an unidentified actinomycete, designated A83016.[1][] First reported in 1992, its structure and relative stereochemistry were determined using NMR analysis of the parent compound and its diacetate derivative.[1][] It belongs to the elfamycin family of antibiotics, a group known for their activity against Gram-positive bacteria.[3]

| Property | Value | Source |

| CAS Number | 142435-72-1 | [4] |

| Molecular Formula | C37H55NO10 | [4] |

| Molecular Weight | 673.8 g/mol | [4] |

| Source | Streptomyces sp. | [] |

| Appearance | Light tan to tan solid | |

| Purity | >95% by HPLC | |

| Solubility | Soluble in DMSO | [] |

| Storage | -20°C | [4] |

Biological Activity

This compound has demonstrated weak antimicrobial activity against a panel of Gram-positive bacteria.[1][] The minimum inhibitory concentrations (MICs) are summarized in the table below.

| Organism | MIC (μg/mL) |

| S. pneumoniae PARK | 16 |

| S. pyogenes | 32 |

| H. influenzae | 64 |

Mechanism of Action

As a member of the elfamycin and aurodox family of antibiotics, this compound is presumed to exert its antibacterial effect through the inhibition of bacterial protein synthesis. The primary target of this class of antibiotics is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[5][6][7][8]

The proposed mechanism involves the binding of this compound to EF-Tu, which stabilizes the EF-Tu-GTP-aminoacyl-tRNA complex. This stabilization prevents the release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling protein synthesis and leading to bacterial growth inhibition.[6][7]

Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized experimental protocols relevant to the characterization of this compound's antibacterial activity. The specific details of the original experiments can be found in the primary literature (Smitka T.A., J. Antibiot. 1992, 45, 433).[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Bacterial Culture: The test bacteria are cultured in an appropriate broth medium to achieve logarithmic growth. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Structure Elucidation

The chemical structure of this compound was originally determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This involves a series of experiments to determine the connectivity and spatial arrangement of atoms within the molecule.

Logical Relationship for Structure Elucidation:

Logical flow for the structure elucidation of this compound.

Future Directions

While the primary mechanism of action for the aurodox family is established, further research could focus on several areas for this compound:

-

Confirmation of EF-Tu Binding: Direct binding assays, such as surface plasmon resonance or isothermal titration calorimetry, could confirm the interaction between this compound and bacterial EF-Tu.

-

Spectrum of Activity: A broader screening against a more diverse panel of clinically relevant Gram-positive and Gram-negative bacteria would provide a more complete picture of its antimicrobial potential.

-

In Vivo Efficacy: Preclinical studies in animal models of bacterial infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the identification of more potent derivatives with improved pharmacological properties.

References

- 1. A83016F, a new member of the aurodox family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 6. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to A-83016F: Physicochemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Data

The fundamental physicochemical properties of A-83016F are summarized below. This data is essential for any experimental work involving this compound, from analytical characterization to its use in biological assays.

| Property | Value | Source(s) |

| Molecular Weight | 673.8 g/mol | [1][2] |

| Molecular Formula | C37H55NO10 | [1][2][3] |

| CAS Number | 142435-72-1 | [2][3] |

| Class | Aurodox (B605688) Family Antibiotic | [3] |

| Origin | Unidentified Actinomycete (designated A83016) | [3] |

Experimental Context and Methodologies

This compound was first reported in 1992, having been isolated from an unidentified actinomycete.[3] The structural elucidation was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy of the parent compound and its diacetate derivative.[3] While the specific, detailed protocols from the original research are not widely accessible, this section outlines the general experimental workflows typically employed for the isolation and characterization of similar natural products from actinomycetes.

General Protocol for Isolation of Actinomycetes

The isolation of actinomycetes from environmental samples is a critical first step in the discovery of novel antibiotics like this compound. A generalized workflow is as follows:

A generalized workflow for the isolation and screening of antibiotic-producing actinomycetes.

Structural Elucidation via NMR Spectroscopy

The determination of the complex structure of this compound would have relied on a suite of NMR experiments. The general logical flow for structure elucidation using NMR is depicted below.

Logical workflow for the structural elucidation of a natural product using NMR spectroscopy.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit weak antimicrobial activity.[3] While specific signaling pathways targeted by this compound have not been detailed in the literature, significant insights can be drawn from its close analog, aurodox. Aurodox is a known inhibitor of the bacterial Type III Secretion System (T3SS), a sophisticated molecular machinery employed by many Gram-negative pathogenic bacteria to inject virulence factors into host cells.

The T3SS is a critical component of bacterial pathogenesis, and its inhibition represents a promising anti-virulence strategy. The proposed mechanism of action for aurodox involves the downregulation of key regulatory genes of the T3SS. This suggests that this compound may act through a similar mechanism.

Proposed signaling pathway for this compound based on the known mechanism of aurodox.

Conclusion and Future Directions

This compound is a structurally interesting member of the aurodox family of antibiotics. While its initial characterization highlighted weak antimicrobial activity, the potential for this class of molecules to act as anti-virulence agents by inhibiting the Type III Secretion System warrants further investigation. Future research should focus on:

-

Total Synthesis: A complete chemical synthesis of this compound would provide sufficient material for comprehensive biological evaluation and structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Direct investigation into the effects of this compound on the T3SS of pathogenic bacteria is needed to confirm its mechanism of action.

-

Analog Development: The chemical scaffold of this compound could be a starting point for the development of more potent and selective T3SS inhibitors.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and conceptual frameworks are intended to facilitate further exploration and exploitation of this and related natural products in the ongoing search for novel anti-infective therapies.

References

A-83016F: A Technical Guide to Solubility and TGF-β Pathway Interrogation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of A-83016F, a known antibiotic, and outlines detailed experimental protocols for investigating its potential inhibitory effects on the Transforming Growth Factor-β (TGF-β) signaling pathway. The information herein is intended to support researchers and professionals in the fields of drug discovery and cellular biology.

Solubility Profile of this compound

This compound is a polyene antibiotic that has demonstrated activity against Gram-positive bacteria. For effective in vitro and in vivo studies, understanding its solubility in common laboratory solvents is crucial.

Data Presentation: Solubility of this compound

Based on available product information, this compound exhibits solubility in the following organic solvents. While precise quantitative values are not publicly available, the compound is documented to be soluble.[1][2] It is recommended to determine the exact solubility for specific experimental needs through empirical testing.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Ethanol | Soluble |

Table 1: Qualitative solubility of this compound in common laboratory solvents.

Experimental Protocols for Investigating TGF-β Signaling Inhibition

This compound's mechanism of action may involve the modulation of key cellular signaling pathways. The Transforming Growth Factor-β (TGF-β) pathway is a critical regulator of numerous cellular processes, and its inhibition is a key area of research in various diseases. The following are detailed experimental protocols that can be adapted to evaluate the inhibitory potential of this compound on the TGF-β signaling cascade.

TGF-β Receptor I (ALK5) Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of the TGF-β type I receptor, ALK5.

Materials:

-

Recombinant active TGF-βR1 (ALK5)

-

Kinase Assay Buffer

-

ATP

-

Substrate (e.g., casein or a specific peptide)

-

[γ-³³P]-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

96-well plates

-

Plate reader (scintillation counter or luminometer)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

Protocol (Luminescence-based using ADP-Glo™):

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare 1x Kinase Assay Buffer by diluting the concentrated stock.

-

Prepare a serial dilution of this compound in the appropriate solvent.

-

-

Reaction Setup:

-

In a 96-well plate, add the following to each well:

-

1x Kinase Assay Buffer

-

ATP solution

-

Substrate solution

-

This compound solution or vehicle control (e.g., DMSO).

-

-

-

Reaction Initiation:

-

Add the diluted active ALK5 enzyme to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Generation and Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

TGF-β-Induced Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Smad proteins, which are key downstream effectors of the TGF-β pathway.

Materials:

-

A suitable cell line (e.g., HEK293T, HaCaT)

-

A luciferase reporter plasmid containing Smad-binding elements (SBEs)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

TGF-β1

-

This compound dissolved in a suitable solvent

-

Lysis buffer

-

Luciferase assay substrate

-

Luminometer

Protocol:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the SBE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with a predetermined optimal concentration of TGF-β1.

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using the appropriate lysis buffer.

-

Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold induction of luciferase activity by TGF-β1 in the presence and absence of this compound.

-

Determine the IC50 value for the inhibition of TGF-β-induced reporter activity.

-

Western Blot for Smad2/3 Phosphorylation

This assay directly assesses the phosphorylation status of Smad2 and Smad3, a key event in the activation of the TGF-β signaling pathway.

Materials:

-

A suitable cell line (e.g., A549, HaCaT)

-

Cell culture medium and supplements

-

TGF-β1

-

This compound dissolved in a suitable solvent

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with TGF-β1 for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated Smad2/3, total Smad2/3, and the loading control.

-

Normalize the phosphorylated Smad2/3 levels to total Smad2/3 and the loading control.

-

Determine the effect of this compound on TGF-β1-induced Smad2/3 phosphorylation.

-

Visualizing Key Pathways and Workflows

To aid in the conceptual understanding of the experimental designs, the following diagrams illustrate the TGF-β signaling pathway and a general workflow for inhibitor testing.

Caption: TGF-β signaling pathway with potential inhibition by this compound.

Caption: General experimental workflow for evaluating a TGF-β inhibitor.

References

An In-depth Technical Guide to Type III Secretion System Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Type III Secretion System (T3SS) is a critical virulence factor for a multitude of Gram-negative bacterial pathogens, acting as a molecular syringe to inject effector proteins directly into host cells, thereby subverting cellular processes to favor infection. The rise of antibiotic resistance has underscored the urgent need for novel therapeutic strategies, and targeting virulence mechanisms like the T3SS presents a promising alternative to traditional bactericidal or bacteriostatic antibiotics. This approach aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.[1][2] This technical guide provides a comprehensive overview of the current landscape of T3SS inhibitors, detailing their mechanisms of action, chemical classifications, and the experimental methodologies crucial for their discovery and characterization.

The Type III Secretion System: A Prime Target for Anti-Virulence Therapy

The T3SS is a complex, multi-protein apparatus that spans the inner and outer bacterial membranes.[3][4][5] Its structure is analogous to a needle and syringe, with a basal body embedded in the bacterial envelope, an external needle filament, and a translocon pore that inserts into the host cell membrane.[3][5][6] This intricate machinery is energetically powered by an ATPase located at the cytoplasmic base of the apparatus.[7][8] The T3SS is essential for the pathogenicity of numerous clinically significant bacteria, including species of Yersinia, Salmonella, Shigella, Pseudomonas, and Chlamydia.[1][5] Crucially, the T3SS is not typically found in non-pathogenic, commensal bacteria, making it a highly specific target for therapeutic intervention.[7]

Key Components of the T3SS as Drug Targets

The complexity of the T3SS offers multiple avenues for inhibitory intervention:

-

The Needle Complex: This includes the basal body, the needle filament itself (composed of polymerized subunits like PscF in P. aeruginosa), and the needle tip protein.[6][9] Inhibitors can target the assembly of these components or block the secretion channel.[10]

-

The T3SS ATPase: This enzyme provides the energy required for effector protein unfolding and secretion.[7][8] Its inhibition effectively shuts down the entire secretion process.[8][10]

-

Chaperone Proteins: These proteins bind to effector proteins in the bacterial cytoplasm, maintaining them in a secretion-competent state.[9] Disrupting chaperone-effector interactions can prevent secretion.

-

Effector Proteins: While diverse, targeting the effector proteins themselves or their interactions with host factors is another potential strategy.[10]

-

Gene Regulation: The expression of T3SS components is tightly regulated by a complex network of signaling pathways.[4] Small molecules that interfere with these regulatory cascades can prevent the synthesis of the T3SS apparatus.

Classes of Type III Secretion System Inhibitors

A variety of small molecules, both synthetic and natural, have been identified as T3SS inhibitors. These can be broadly categorized based on their chemical scaffolds and mechanisms of action.

Salicylidene Acylhydrazides

The salicylidene acylhydrazides are among the most extensively studied classes of T3SS inhibitors.[1][11] Initially discovered through high-throughput screening against Yersinia, they have since demonstrated activity against a range of pathogens including Chlamydia, Salmonella, and Shigella.[7][11][12] While their precise mechanism of action is still under investigation, some studies suggest they may function by down-regulating the expression of T3SS genes.[13]

Thiazolidinones

Thiazolidinone compounds were identified as T3SS inhibitors through a whole-cell screen in Salmonella.[11] These compounds have been shown to inhibit the formation of the needle complex, thereby blocking secretion in Yersinia and Francisella as well.[14]

Phenoxyacetamides

Phenoxyacetamides represent a potent class of T3SS inhibitors that have been shown to be effective against Pseudomonas aeruginosa.[14][15][16] Their mechanism of action is thought to involve direct interaction with the needle protein PscF, interfering with its multimerization and thus preventing needle assembly.[9][15]

Natural Products

A diverse array of natural products from bacteria, fungi, and plants have been found to possess T3SS inhibitory activity.[17][18][19] These compounds offer novel chemical scaffolds for drug development.[20] Examples include aurodox, which inhibits T3SS-mediated hemolysis in enteropathogenic E. coli (EPEC), and certain plant phenolic compounds that can modulate T3SS gene expression.[10][11][18][21]

Quantitative Data on T3SS Inhibitors

The efficacy of T3SS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. The following tables summarize key quantitative data for representative T3SS inhibitors.

| Inhibitor Class | Compound | Target Organism | Assay Type | IC50 / EC50 | Reference |

| Salicylidene Acylhydrazides | INP0007 | Yersinia pseudotuberculosis | YopE-luciferase reporter | ~10 µM | [10] |

| INP0400 | Chlamydia trachomatis | Intracellular replication | ~25 µM | [10] | |

| ME0192 | Chlamydia trachomatis | In vitro antichlamydial activity | High | [13] | |

| Thiazolidinones | Thiazolidinone derivatives | Yersinia, P. aeruginosa, F. novicida | T3SS inhibition | - | [8] |

| Phenoxyacetamides | MBX 1641 | Pseudomonas aeruginosa | ExoS-β-lactamase secretion | ~5 µM | [22] |

| MBX 2359 | Pseudomonas aeruginosa | ExoS-β-lactamase secretion | <1 µM | [22] | |

| Natural Products | Aurodox | Enteropathogenic E. coli (EPEC) | Hemolysis | 1.5 µg/mL | [10][11][21] |

| Piericidin A | Yersinia pseudotuberculosis | YopE secretion | 71 µM (65% inhibition) | [21] | |

| Sanguinarine chloride | Salmonella enterica | SipA-lactamase translocation | 4 µM | [21] |

Experimental Protocols for T3SS Inhibitor Characterization

A pipeline of robust and reproducible assays is essential for the discovery and characterization of novel T3SS inhibitors.

High-Throughput Screening (HTS) for T3SS Inhibitors

HTS assays are designed to rapidly screen large compound libraries for potential T3SS inhibitors. A common approach is the use of a reporter gene assay.

Protocol: Reporter Gene Assay

-

Construct a Reporter Strain: Genetically fuse a reporter gene (e.g., luciferase (lux) or β-lactamase (bla)) to the promoter of a T3SS effector protein (e.g., yopE in Yersinia).

-

Culture Conditions: Grow the reporter strain under T3SS-inducing conditions (e.g., 37°C in low calcium media for Yersinia).

-

Compound Treatment: Add compounds from a chemical library to individual wells of a multi-well plate containing the cultured reporter strain. Include appropriate controls (e.g., DMSO as a vehicle control).

-

Incubation: Incubate the plates for a defined period to allow for T3SS induction and reporter gene expression.

-

Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase, or a colorimetric/fluorometric substrate for β-lactamase).

-

Hit Identification: Identify compounds that significantly reduce the reporter signal without affecting bacterial growth (assessed in a parallel assay) as primary hits.

Secondary Assays for Hit Validation

Primary hits from HTS must be validated through a series of secondary assays to confirm their T3SS inhibitory activity and elucidate their mechanism of action.

Protocol: Bacterial Secretion Assay

-

Bacterial Culture: Grow the pathogenic bacteria under T3SS-inducing conditions in the presence of the test compound or a vehicle control.

-

Fractionation: Separate the bacterial cells from the culture supernatant by centrifugation.

-

Protein Precipitation: Precipitate the proteins from the supernatant using a method such as trichloroacetic acid (TCA) precipitation.

-

SDS-PAGE and Western Blotting: Resuspend the precipitated proteins in sample buffer, separate them by SDS-PAGE, and transfer them to a membrane for Western blotting.

-

Detection: Probe the Western blot with antibodies specific for known T3SS effector proteins to visualize and quantify the amount of secreted effectors. A significant reduction in secreted effectors in the presence of the compound indicates T3SS inhibition.

Protocol: Effector Protein Translocation Assay

This assay determines if the inhibitor can block the delivery of effector proteins into host cells.

-

Reporter Fusion: Create a fusion protein of a T3SS effector and a reporter enzyme that is only active in the eukaryotic cytosol (e.g., adenylate cyclase [CyaA] or β-lactamase [TEM1]).[23][24]

-

Host Cell Culture: Seed mammalian cells (e.g., HeLa or CHO cells) in a multi-well plate.[25]

-

Infection: Infect the host cells with the bacteria expressing the effector-reporter fusion in the presence of the test compound or a vehicle control.

-

Substrate Addition: After a suitable incubation period, add a cell-permeable substrate for the reporter enzyme (e.g., CCF2-AM for β-lactamase, which changes fluorescence upon cleavage).[25]

-

Signal Measurement: Measure the resulting signal (e.g., fluorescence ratio) using a plate reader or fluorescence microscope. A decrease in the signal indicates inhibition of effector translocation.

Protocol: Mammalian Cell Cytotoxicity Assay

This assay assesses whether the inhibitor can protect host cells from T3SS-mediated cytotoxicity.

-

Cell Culture: Seed mammalian cells in a multi-well plate.

-